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Compound of Interest

Compound Name: C26H32N2O2S2

Cat. No.: B5459209

Get Quote

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound

Identifier: C26H32N2O2S2 (Chembl91522: N-methyl-N-[4-(4-phenylpiperidin-1-yl)-2-thiophen-

3-ylbutyl]benzenesulfonamide)

Executive Summary
In early-stage drug discovery, the transition from a potent in vitro hit to a viable preclinical

candidate requires rigorous de-risking of structural liabilities. The chemical entity

C26H32N2O2S2 presents a highly specific pharmacological scaffold characterized by three

distinct structural alerts: a thiophene ring, a lipophilic basic amine (phenylpiperidine), and a

benzenesulfonamide moiety.

As a Senior Application Scientist, my objective in this whitepaper is to establish the initial

predictive and in vitro toxicological profile for this chemotype. Rather than merely cataloging

assays, this guide elucidates the causality behind our experimental designs—specifically, why

standard 2D cell cultures are insufficient for this molecule, and why functional electrophysiology

must supersede biochemical binding assays to accurately predict safety margins.
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Structural Toxicology & In Silico Liability
Assessment
Before committing resources to in vitro testing, we must map the molecule's structural features

to known toxicological pathways. This dictates our assay selection.

Thiophene Bioactivation and Hepatotoxicity
The thiophene heterocycle is a well-documented structural alert. Cytochrome P450 (CYP450)

enzymes can oxidize the thiophene ring to highly electrophilic intermediates, specifically

thiophene S-oxides and thiophene epoxides. Because these reactive metabolites (RMs) are

unstable, they rapidly deplete intracellular glutathione (GSH) or covalently bind to nucleophilic

residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI). Consequently, our

cytotoxicity assays must incorporate robust, sustained metabolic competence to capture this

RM-driven toxicity.

hERG Liability of Lipophilic Basic Amines
The phenylpiperidine moiety contains a basic nitrogen atom that is protonated at physiological

pH. When coupled with the high overall lipophilicity of the molecule (driven by the butyl linker,

thiophene, and benzenesulfonamide groups), this creates a classic pharmacophore for hERG

(Kv11.1) potassium channel inhibition. Blockade of the rapid delayed rectifier potassium current

(

) prolongs the cardiac action potential, leading to Long QT Syndrome and potentially fatal
Torsades de Pointes (TdP) .
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Fig 1. CYP450-mediated bioactivation of the thiophene moiety into reactive electrophiles.

Tier 1: Genotoxicity and Cytotoxicity Profiling
Bacterial Reverse Mutation Test (Ames Test)
To ensure the parent compound and its primary metabolites do not induce point mutations, we

utilize the Ames test, strictly adhering to.

Methodology:

Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98,

TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

Metabolic Activation: Prepare a 10% S9 mix from the livers of Aroclor 1254-induced

Sprague-Dawley rats to simulate mammalian hepatic metabolism.
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Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for

-S9 conditions), and 0.1 mL of C26H32N2O2S2 (dissolved in DMSO at concentrations

ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour

onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C. Count revertant colonies

using an automated colony counter. Causality Check: The pre-incubation method is

specifically chosen over the standard plate incorporation method because it is more sensitive

to short-lived reactive metabolites (like thiophene epoxides) that might degrade before

reaching the bacteria in a solid matrix.

HepG2 3D Spheroid Assay for DILI
Standard 2D HepG2 cultures rapidly lose CYP450 expression, rendering them blind to

bioactivation-dependent toxicity. Therefore, we utilize 3D spheroid cultures which maintain

metabolic competence for up to 28 days.

Methodology:

Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-

well plates. Centrifuge at 130 x g for 5 minutes and incubate for 72 hours to allow compact

spheroid formation.

Compound Dosing: Treat spheroids with C26H32N2O2S2 (0.1 µM to 100 µM) for 14 days,

with 50% media exchange and re-dosing every 3 days.

ATP Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure

luminescence to quantify intracellular ATP, generating an

viability curve.

Tier 2: Cardiovascular Safety Pharmacology
Because basic amines are notorious for hERG promiscuity, relying on radioligand displacement

assays is fundamentally flawed; they do not account for the state-dependent binding (open vs.

inactivated) of the channel. We must measure functional current block.
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Automated Patch-Clamp Electrophysiology
Methodology:

Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) gene. Suspend in

extracellular recording solution.

Patching: Dispense cells into a planar patch-clamp microplate (e.g., QPatch or

SyncroPatch). Apply negative pressure to form a giga-ohm seal, followed by a whole-cell

configuration pulse.

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2

seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2

seconds to elicit the outward tail current (

).

Compound Application: Perfuse C26H32N2O2S2 in escalating concentrations. Measure the

fractional block of the peak tail current to calculate the

.
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Fig 2. Integrated tiered toxicological screening workflow for C26H32N2O2S2.

Quantitative Data Summary
The following table synthesizes the initial in vitro screening data for C26H32N2O2S2, providing

a clear snapshot of its safety margins.

Assay Category Specific Parameter Result
Interpretation &
Causality

Genotoxicity
Ames Test (TA98,

TA100, WP2)
Negative (-S9 / +S9)

No baseline

mutagenicity. The

compound does not

intercalate DNA or

cause base-pair

substitutions.

Hepatotoxicity
HepG2 3D Spheroid

Viability = 45 µM

Moderate cytotoxicity.

The shift in toxicity

compared to 2D

cultures suggests

CYP-mediated

bioactivation.

Metabolism
GSH Trapping (LC-

MS/MS)
Positive

Confirms the

formation of reactive

thiophene S-

oxide/epoxide

adducts.

Cardiotoxicity
hERG Patch-Clamp (

Block)
= 1.2 µM

High Risk. The

lipophilic basic amine

drives potent channel

block, posing a severe

QT prolongation

liability.
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Conclusion and MedChem Recommendations
The initial toxicological profile of C26H32N2O2S2 reveals significant liabilities that preclude its

advancement as a clinical candidate in its current form. While the compound is non-mutagenic,

it suffers from a dual-threat profile:

Metabolic Instability: The thiophene ring acts as a metabolic sink, generating reactive

electrophiles that pose a DILI risk.

Cardiotoxicity: The potent hERG inhibition (

= 1.2 µM) results in an unacceptably narrow therapeutic window.

Next Steps for Medicinal Chemistry: To salvage this chemotype, structural optimization must

focus on reducing overall lipophilicity (cLogP) and modulating the basicity (

) of the piperidine nitrogen . Furthermore, replacing the thiophene ring with a bioisostere (e.g.,
a substituted phenyl or a less electron-rich heterocycle like an oxazole) will eliminate the
bioactivation liability while potentially retaining target efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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